molecular formula C15H18FN5O3S B6454298 5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine CAS No. 2548983-70-4

5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B6454298
CAS No.: 2548983-70-4
M. Wt: 367.4 g/mol
InChI Key: DBWMHIXPOLPRPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for “5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine” is not available, it’s worth noting that many imidazole derivatives are known to have a broad range of biological activities .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-(1H-imidazol-5-ylsulfonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3S/c16-12-4-18-14(19-5-12)24-9-15-3-1-2-11(15)7-21(8-15)25(22,23)13-6-17-10-20-13/h4-6,10-11H,1-3,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWMHIXPOLPRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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